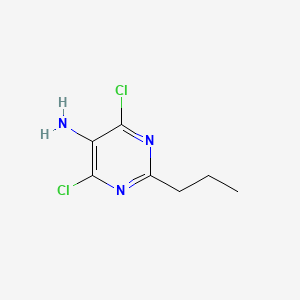4,6-Dichloro-2-propylpyrimidin-5-amine
CAS No.: 61456-97-1
Cat. No.: VC17313979
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61456-97-1 |
|---|---|
| Molecular Formula | C7H9Cl2N3 |
| Molecular Weight | 206.07 g/mol |
| IUPAC Name | 4,6-dichloro-2-propylpyrimidin-5-amine |
| Standard InChI | InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3 |
| Standard InChI Key | FXNOWTILMCMPCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC(=C(C(=N1)Cl)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The compound is systematically named 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, reflecting the positions of its functional groups on the pyrimidine ring. The presence of the propylthio (-S-CH₂CH₂CH₃) moiety distinguishes it from analogous pyrimidines lacking sulfur . A common point of confusion arises from informal abbreviations that omit the "thio" designation, but the sulfur atom is integral to its structure and reactivity.
Table 1: Key Identifiers and Physical Properties
Synthesis and Manufacturing
Industrial Synthesis Pathway
The large-scale production of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine involves catalytic hydrogenation of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine. A representative procedure from patent literature outlines the following steps:
-
Reaction Setup: A stainless steel autoclave is charged with tert-butyl methyl ether (370 g) and 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol).
-
Catalyst Introduction: A pre-prepared catalyst suspension (exact composition proprietary) is transferred under nitrogen.
-
Hydrogenation: Hydrogen gas is introduced at 10 bar while heating to 65°C with vigorous stirring (600 rpm). The exothermic reaction completes within 4 hours, consuming ~1.1 mol .
-
Workup: Post-reaction, the mixture is cooled, filtered to remove the catalyst, and washed with tert-butyl methyl ether. The organic phase is separated, yielding the product in >95% purity .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 65°C | Minimizes side reactions |
| Hydrogen Pressure | 10 bar | Ensures complete nitro reduction |
| Stirring Rate | 600 rpm | Enhances gas-liquid mixing |
| Catalyst Loading | Undisclosed (proprietary) | Critical for reaction rate |
Alternative Synthetic Routes
A related method for 2-amino-4,6-dichloro-5-methylpyrimidine involves deprotection of a (dimethylamino)methylene-protected intermediate using HCl in ethanol . While this approach achieves 96% yield, it is less directly applicable to the propylthio analog but highlights the generality of Vilsmeier–Haack–Arnold chemistry for pyrimidine functionalization .
Pharmaceutical Applications
Role in Ticagrelor Production
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a key intermediate in synthesizing ticagrelor (Brilinta®), a P2Y₁₂ receptor antagonist used to prevent thrombotic events in acute coronary syndrome . The propylthio group participates in subsequent nucleophilic substitutions to install morpholine and cyclopropylmethoxy groups critical for ticagrelor’s reversible binding .
Future Research Directions
-
Catalyst Development: Exploring non-precious metal catalysts for hydrogenation could reduce manufacturing costs .
-
Biological Screening: Expanding in vitro testing to assess kinase inhibition or antiviral activity, as seen in related dichloropyrimidines .
-
Derivatization Studies: Modifying the propylthio group to optimize pharmacokinetic properties in drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume